molecular formula C8H16OSi B083444 5-(Trimethylsilyl)-4-pentyn-1-ol CAS No. 13224-84-5

5-(Trimethylsilyl)-4-pentyn-1-ol

Cat. No. B083444
CAS RN: 13224-84-5
M. Wt: 156.3 g/mol
InChI Key: LIHAMNSEAAPIRM-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Scientific Research Applications

Organic Synthesis

5-(Trimethylsilyl)-4-pentyn-1-ol: is utilized as an intermediate in organic synthesis. Its trimethylsilyl (TMS) group offers protection for the alkyne moiety during reactions, allowing for selective functionalization of molecules. This compound is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol serves as a precursor in the synthesis of imidazole derivatives . These derivatives are crucial for developing drugs with antifungal, antibacterial, and anticancer properties. The TMS group in the compound facilitates the introduction of the alkyne functionality into biologically active molecules.

Materials Science

The compound is instrumental in materials science, particularly in the development of novel materials like aerogels and polymers . Its ability to undergo various chemical transformations allows for the creation of materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Analytical Chemistry

In analytical chemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol is used for derivatization in gas chromatography-mass spectrometry (GC-MS) analysis . The TMS group increases the volatility of non-volatile compounds, making them more amenable to GC-MS analysis, which is essential for identifying and quantifying organic compounds in complex mixtures.

Environmental Science

This compound finds applications in environmental science as a part of catalyst systems for clean energy production . It can be involved in the synthesis of transition metal phosphides, which are used as efficient catalysts in energy-related applications like hydrogen production and fuel cell technology.

Biochemistry

In biochemistry, 5-(Trimethylsilyl)-4-pentyn-1-ol is used in the study of metabolic pathways and enzyme-catalyzed reactions . The compound can be incorporated into metabolites or enzyme substrates to investigate the mechanisms of biochemical processes.

Chemical Synthesis

The TMS group in 5-(Trimethylsilyl)-4-pentyn-1-ol is valuable in chemical synthesis as a protecting group . It is used to protect sensitive functional groups during multi-step synthetic processes, ensuring that these groups do not react until the desired step.

Pharmaceutical Research

In pharmaceutical research, the compound is used to synthesize building blocks for drug discovery . Its versatility in chemical reactions makes it a valuable tool for creating diverse molecular libraries that can be screened for biological activity.

Mechanism of Action

Target of Action

5-(Trimethylsilyl)-4-pentyn-1-ol, also known as 5-(Trimethylsilyl)pent-4-yn-1-ol, is a compound that belongs to the class of organic compounds known as trimethylsilyl ethers . The primary targets of this compound are often non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The trimethylsilyl group in the compound substitutes a hydrogen in the hydroxyl groups on these targets, forming trimethylsiloxy groups .

Mode of Action

The compound interacts with its targets through a process known as trimethylsilylation . This process involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This substitution results in the formation of trimethylsiloxy groups on the molecule .

Biochemical Pathways

It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Pharmacokinetics

It is known that trimethylsilyl groups can increase the volatility of a compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of 5-(Trimethylsilyl)-4-pentyn-1-ol is the formation of trimethylsiloxy groups on the target molecules . This can increase the volatility of the target compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .

Action Environment

The action of 5-(Trimethylsilyl)-4-pentyn-1-ol can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially interfere with the trimethylsilylation process . Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound.

properties

IUPAC Name

5-trimethylsilylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHAMNSEAAPIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375384
Record name 5-(Trimethylsilyl)-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)-4-pentyn-1-ol

CAS RN

13224-84-5
Record name 5-(Trimethylsilyl)-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trimethylsilyl-4-pentyn-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-(Trimethylsilyl)-4-pentyn-1-ol used in the synthesis of PS–PMMA–PLA triblock bottlebrush copolymers?

A1: 5-(Trimethylsilyl)-4-pentyn-1-ol serves as a precursor for the polystyrene (PS) blocks in the triblock copolymer. The synthesis utilizes a sequential approach:

  1. Transformation to Polystyrene: The incorporated 5-(Trimethylsilyl)-4-pentyn-1-ol units are subsequently transformed into polystyrene (PS) segments, likely through a deprotection and subsequent polymerization step. []

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